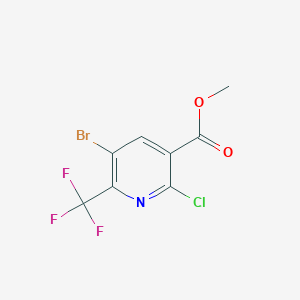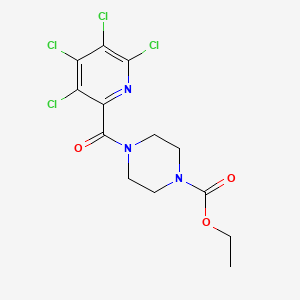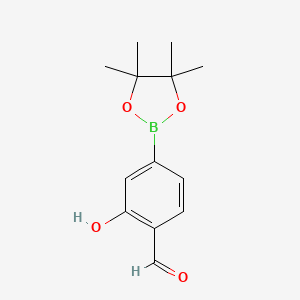
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a chemical compound with the CAS Number: 1816937-59-3. It has a molecular weight of 248.09 and its IUPAC name is 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Structure Characterization
The compound is utilized in synthesizing boric acid ester intermediates with benzene rings. Its structure is confirmed by techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides insights into crystallographic and conformational analyses. Density Functional Theory (DFT) is applied for further molecular structural calculations, indicating consistency between DFT optimized structures and crystal structures obtained by X-ray diffraction (Huang et al., 2021).
Applications in Catalysis
This compound is used in the synthesis of a boron-substituted hydroxycyclopentadienyl ruthenium hydride. It exhibits reactivity with aldehydes both stoichiometrically and catalytically, providing hydroboration products under mild conditions. This synthesis process demonstrates potential applications in catalytic reactions (Koren-Selfridge et al., 2009).
Chemical Synthesis Methods
The compound is involved in the Pd-catalyzed borylation of aryl bromides, particularly effective for borylation of aryl bromides bearing sulfonyl groups. This method signifies its role in facilitating specific chemical synthesis techniques (Takagi & Yamakawa, 2013).
Antifungal and Antibacterial Bioactivity
Research indicates its role in forming novel N2B heterocycles, which exhibit considerable antifungal activity against Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus. This highlights its potential in developing new antimicrobial agents (Irving et al., 2003).
Explosive Detection
It has been synthesized and used in organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This application demonstrates its utility in sensitive and rapid detection technologies (Fu et al., 2016).
Applications in Medicinal Chemistry
This compound is modified for use in prochelators, showing improved hydrolytic stability and increased effectiveness in sequestering iron(III) to inhibit iron-catalyzed oxidative damage. This adaptation underlines its potential in therapeutic applications, especially in oxidative stress-related conditions (Wang & Franz, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .
Relevant Papers I found some papers related to this compound , but without access to the full text of these papers, I can’t provide a detailed analysis.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel glutamate transporter eaat2 activators and in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors .
Mode of Action
It’s known that similar compounds undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki-miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction, used widely in organic synthesis.
Pharmacokinetics
It’s known that similar compounds have a melting point of 590 to 630 °C , suggesting that they are solid at room temperature, which could influence their bioavailability.
Result of Action
Similar compounds have been used in the synthesis of novel glutamate transporter eaat2 activators and in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors , suggesting potential therapeutic applications.
Action Environment
It’s known that similar compounds should be stored under an inert atmosphere and at a temperature below 15°c , suggesting that they are sensitive to air and heat.
properties
IUPAC Name |
2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXXCDNEYPPDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)
![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)
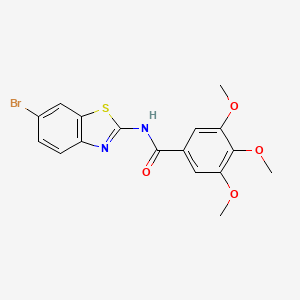
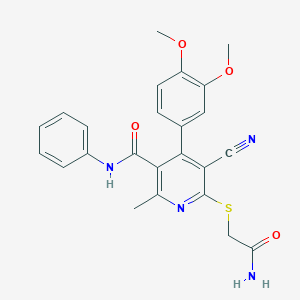
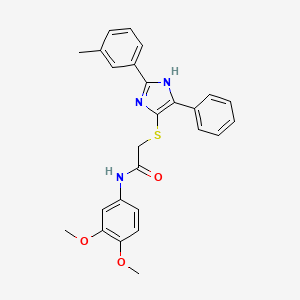
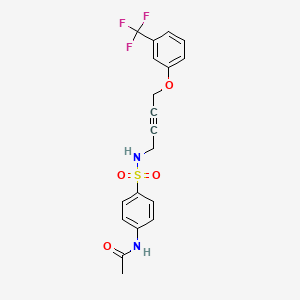
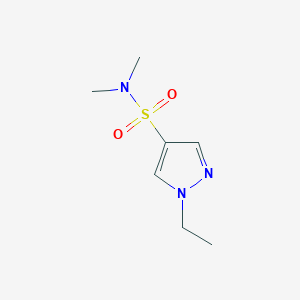
![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B2932718.png)
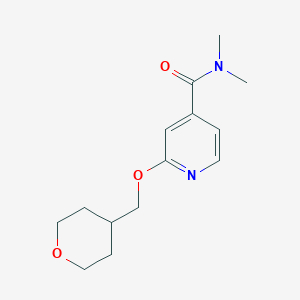
![1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2932723.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B2932724.png)
